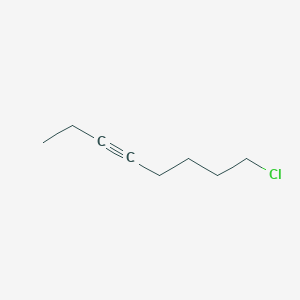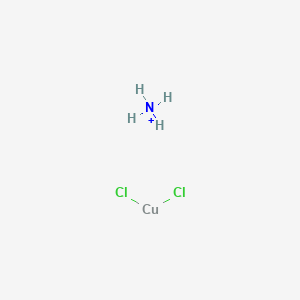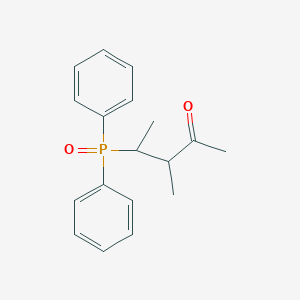![molecular formula C18H38NO4P B14469090 Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester CAS No. 66258-30-8](/img/structure/B14469090.png)
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester is an organophosphorus compound with the molecular formula C12H27O3P. This compound is also known as dibutyl butanephosphonate and is characterized by the presence of a phosphonic acid ester group. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions under controlled conditions. The Michaelis-Arbuzov reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Substitution: Substitution reactions often require catalysts such as palladium or other transition metals.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid.
Substitution: Various substituted phosphonic acid esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong bonds with metal ions and other electrophilic centers, making it a valuable ligand in coordination chemistry . The compound’s ability to mimic phosphate groups also allows it to interact with biological molecules, potentially inhibiting enzymes or other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl butanephosphonate: Similar in structure but with different alkyl groups.
Dimethyl methylphosphonate: A simpler phosphonate ester with methyl groups instead of butyl groups.
Bisphosphonates: Compounds with two phosphonic acid groups, used in medicine for treating osteoporosis.
Uniqueness
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to form strong bonds with metal ions and mimic phosphate groups makes it particularly valuable in both industrial and research applications .
Eigenschaften
CAS-Nummer |
66258-30-8 |
|---|---|
Molekularformel |
C18H38NO4P |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N,N-dibutyl-2-dibutoxyphosphorylacetamide |
InChI |
InChI=1S/C18H38NO4P/c1-5-9-13-19(14-10-6-2)18(20)17-24(21,22-15-11-7-3)23-16-12-8-4/h5-17H2,1-4H3 |
InChI-Schlüssel |
REKHTDRBOQSOAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)






